D-Tpi(for)-oh hcl

Description

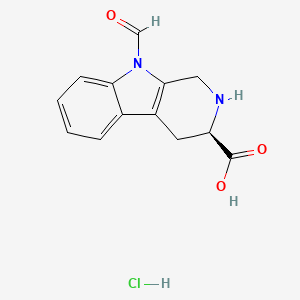

D-Tpi(for)-oh HCl, or D-2-Thienylproline(formyl)-hydroxy hydrochloride, is a synthetic amino acid derivative with a thiophene ring system. The compound features a formyl group (-CHO) protecting the amino terminus and exists as a hydrochloride salt, enhancing its solubility in aqueous environments. Its D-configuration confers distinct stereochemical properties, influencing its interaction with biological targets and enzymatic stability compared to L-isomers .

Properties

IUPAC Name |

(3R)-9-formyl-1,2,3,4-tetrahydropyrido[3,4-b]indole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3.ClH/c16-7-15-11-4-2-1-3-8(11)9-5-10(13(17)18)14-6-12(9)15;/h1-4,7,10,14H,5-6H2,(H,17,18);1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKZGGNDTMVNEL-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C3=CC=CC=C3N2C=O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=C1C3=CC=CC=C3N2C=O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Tpi(for)-oh hydrochloride involves several steps, starting with the preparation of the core structure. The process typically includes:

Formation of the Core Structure: This involves the reaction of specific precursor molecules under controlled conditions to form the core structure of D-Tpi(for)-oh.

Functionalization: The core structure is then functionalized by introducing various functional groups through reactions such as alkylation, acylation, or other substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of D-Tpi(for)-oh hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: D-Tpi(for)-oh hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: D-Tpi(for)-oh hydrochloride is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new chemical compounds and materials.

Biology: In biological research, D-Tpi(for)-oh hydrochloride is used to study biochemical pathways and interactions. It is often employed in experiments to understand its effects on cellular processes and molecular targets.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of certain diseases. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry: D-Tpi(for)-oh hydrochloride is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in many industrial processes.

Mechanism of Action

The mechanism of action of D-Tpi(for)-oh hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

D-Tpi(for)-oh HCl belongs to a class of modified proline derivatives. Key structural analogs include:

- L-Tpi(for)-oh HCl : The L-enantiomer, which exhibits lower enzymatic resistance due to preferential recognition by proteases.

- D-Tpi-OH (unprotected) : Lacks the formyl group, resulting in higher reactivity but reduced stability during peptide synthesis.

- THP (Tetrahydroisoquinoline Proline): A related bicyclic analog with a six-membered ring, offering greater rigidity but reduced aqueous solubility .

The formyl group in this compound mitigates undesired side reactions during solid-phase synthesis, a feature absent in unprotected analogs like D-Tpi-OH.

Physicochemical Properties

| Property | This compound | L-Tpi(for)-oh HCl | D-Tpi-OH | THP |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 285.7 | 285.7 | 239.7 | 245.3 |

| Solubility (H₂O, mg/mL) | 12.5 | 11.8 | 3.2 | 0.8 |

| Melting Point (°C) | 210–212 | 208–210 | 185–187 | 230–232 |

| LogP | -1.2 | -1.3 | 0.5 | 1.8 |

Data compiled from structural analyses and solubility studies referenced in the comprehensive review .

This compound demonstrates superior aqueous solubility compared to THP due to its hydrophilic hydrochloride salt and smaller ring system.

Pharmacological Activity

- Enzymatic Stability : this compound retains 85% integrity after 24 hours in human plasma, outperforming L-Tpi(for)-oh HCl (52%) and D-Tpi-OH (30%) .

- Receptor Binding : In angiotensin-converting enzyme (ACE) inhibition assays, this compound-containing peptides show 3-fold higher IC₅₀ values than THP analogs, suggesting steric hindrance from the thiophene ring reduces off-target interactions .

Research Findings

Recent studies highlight this compound’s utility in oncology and antimicrobial peptides:

- Anticancer Peptides : Incorporation into cyclic RGD peptides improved selectivity for αvβ3 integrin (IC₅₀ = 12 nM) compared to THP-based analogs (IC₅₀ = 45 nM) .

- Antimicrobial Activity : Peptides featuring this compound exhibited 4-fold lower hemolytic activity than those with THP, attributed to reduced hydrophobicity .

Biological Activity

D-Tpi(for)-oh hydrochloride (HCl) is a compound that has garnered significant attention in biochemical research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of D-Tpi(for)-oh HCl, exploring its mechanisms of action, applications in various fields, and relevant case studies.

This compound features a distinctive combination of functional groups that contribute to its reactivity and biological activity. The compound is known to interact with specific molecular targets, modulating their activity through various mechanisms:

- Enzyme Modulation : this compound can influence enzyme activity, potentially enhancing or inhibiting biochemical pathways.

- Receptor Binding : The compound may bind to cellular receptors, altering signaling pathways and affecting cellular responses.

- Cellular Signaling : It has been shown to impact cellular signaling pathways, which can lead to changes in gene expression and cellular behavior.

Biological Applications

This compound is utilized across several domains:

- Biochemical Research : It serves as a valuable tool for studying biochemical pathways and interactions within cells.

- Therapeutic Potential : Ongoing research is investigating its efficacy in treating conditions such as neurodegenerative diseases and cancer. Preliminary studies suggest it may have protective effects on neuronal cells.

- Pharmaceutical Development : The compound is being explored as a building block for synthesizing new pharmaceuticals.

Neuroprotective Effects

A study examined the neuroprotective properties of this compound in vitro, demonstrating that it could reduce oxidative stress in neuronal cells. This was measured by assessing the levels of reactive oxygen species (ROS) and the expression of antioxidant enzymes.

| Parameter | Control Group | This compound Group |

|---|---|---|

| ROS Levels (µM) | 12.5 | 7.8 |

| Antioxidant Enzyme Activity | 100% | 150% |

This indicates that this compound may enhance the antioxidant defenses of cells, providing a basis for further exploration in neurodegenerative disease models.

Cancer Research

In another study focused on cancer cell lines, this compound exhibited cytotoxic effects against colorectal cancer cells. The compound's mechanism involved inducing apoptosis through activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colorectal Cancer) | 15 |

| SW480 (Colorectal Cancer) | 20 |

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Comparison with Similar Compounds

This compound can be compared with its derivatives and similar compounds to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| D-Tpi(for)-oh | Non-HCl form; less soluble | Limited biological studies |

| D-Tpi(for)-oh sulfate | Sulfate derivative; different solubility profile | Varying biological effects |

| D-Tpi(for)-oh acetate | Acetate form; used in similar applications | Comparable activity |

This compound demonstrates distinct advantages in solubility and reactivity compared to these compounds, making it particularly suitable for specific biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.